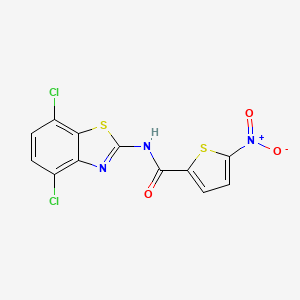

![molecular formula C21H16N2O5S B2962445 2,6-dimethoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide CAS No. 684232-50-6](/img/structure/B2962445.png)

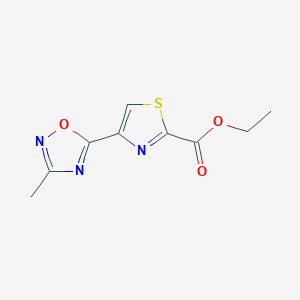

2,6-dimethoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

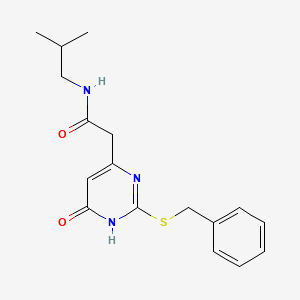

The compound “2,6-dimethoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide” is a benzamide derivative. Benzamides are a significant class of amide compounds that have been widely used in various industries including medical, industrial, biological, and potential drug industries .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using spectroscopic methods such as Infrared Spectroscopy (IR), Proton Nuclear Magnetic Resonance (^1H NMR), Carbon-13 Nuclear Magnetic Resonance (^13C NMR), and elemental analysis .Scientific Research Applications

Synthesis and Biological Activities

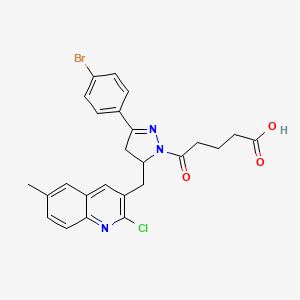

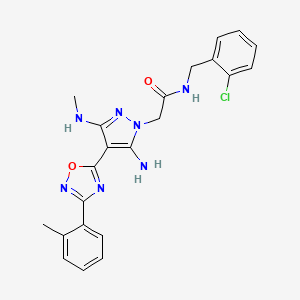

Novel Heterocyclic Compounds Synthesis : Research has been dedicated to the synthesis of novel heterocyclic compounds, including benzodifuranyl, 1,3,5-triazines, and thiazolopyrimidines derived from natural compounds such as visnaginone and khellinone. These compounds have shown significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, highlighting their potential in medical and pharmacological research (Abu‐Hashem et al., 2020).

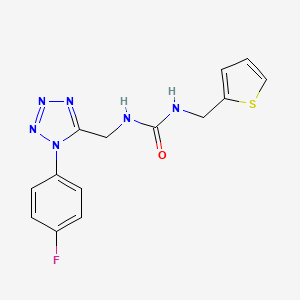

Antimicrobial and Docking Studies : The synthesis and characterization of compounds with specific functional groups have been explored, demonstrating antimicrobial properties through both laboratory evaluation and computational docking studies. This approach underscores the importance of chemical synthesis in developing new antimicrobial agents (Talupur et al., 2021).

Photochemical Reactions and Compound Synthesis

Photoreactions of Benzimidazoles : The study of photooxidation reactions of benzimidazoles in the presence of singlet oxygen opens avenues for understanding the photostability and photodegradation pathways of organic compounds, which is crucial for designing stable pharmaceuticals and materials (Mahran et al., 1983).

Macrocyclic Antibiotics Synthesis : Efforts in synthesizing complex ring systems for the total synthesis of macrocyclic antibiotics demonstrate the role of organic synthesis in discovering new therapeutic agents. These synthetic strategies are fundamental in the development of antibiotics with novel mechanisms of action (Okumura et al., 1998).

Material Science and Corrosion Inhibition

Electrochemical Properties of Polymers : The synthesis and electro-optical properties of aromatic polyamides and polyimides bearing pendent groups have been investigated for their applications in electronics and material science. Such studies contribute to the development of new materials with specific electrochemical and optical properties (Hsiao et al., 2015).

Corrosion Inhibitors for Carbon Steel : Benzothiazole derivatives have been synthesized and studied for their corrosion inhibiting effects against steel in acidic solutions. This research is pivotal for the protection of metal surfaces in industrial applications, highlighting the importance of chemical compounds in corrosion science (Hu et al., 2016).

Mechanism of Action

Target of Action

Compounds with a thiazole ring have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been reported to show significant analgesic and anti-inflammatory activities .

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which may influence its bioavailability.

Result of Action

Thiazole derivatives have been reported to exhibit antitumor and cytotoxic activity .

Action Environment

The solubility of thiazole derivatives in various solvents suggests that the compound’s action may be influenced by the chemical environment .

properties

IUPAC Name |

2,6-dimethoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O5S/c1-26-16-8-5-9-17(27-2)18(16)19(24)23-21-22-14(11-29-21)13-10-12-6-3-4-7-15(12)28-20(13)25/h3-11H,1-2H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILHJJRPBPPLIAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-cyano-N-cyclopropyl-3-[5-(3-nitrophenyl)thiophen-2-yl]prop-2-enamide](/img/structure/B2962371.png)

![3-[3-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2962373.png)

![2-((2-chlorobenzyl)thio)-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2962382.png)